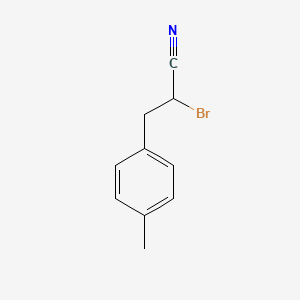

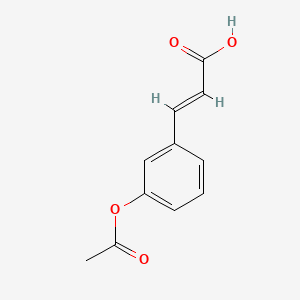

2-溴-3-(4-甲基苯基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

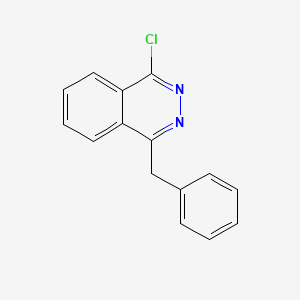

The compound "2-Bromo-3-(4-methylphenyl)propanenitrile" is a brominated nitrile with a methylphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions where a bromine atom is introduced into the organic molecule. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone involves starting with 2,3-dibromo-1,4-naphthoquinone and introducing various alkyl groups . Similarly, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane starts with Bisphenol A and involves nitration and bromination steps . These methods suggest that the synthesis of "2-Bromo-3-(4-methylphenyl)propanenitrile" could also involve a halogenation step, possibly on a suitable precursor containing a methylphenyl group.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with various interactions influencing the overall conformation. For example, the molecular structures of certain brominated compounds have been studied using single crystal X-ray diffraction, revealing polymeric chains and interactions such as π-π stacking and hydrogen bonding . These findings indicate that "2-Bromo-3-(4-methylphenyl)propanenitrile" may also exhibit interesting structural features, potentially including interactions between aromatic rings and the influence of the bromine atom on the molecular conformation.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of a bromine atom can make the compound more reactive towards nucleophilic substitution reactions. For example, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one shows reactivity that leads to isomerization in solution . This suggests that "2-Bromo-3-(4-methylphenyl)propanenitrile" could also be reactive in similar chemical environments, potentially undergoing substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can vary widely. For instance, the presence of intramolecular hydrogen bonding can affect the FT-IR spectra, as observed in the homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone . Additionally, the introduction of bromine can influence the UV-Vis spectra due to charge transfer bands . These properties are important for understanding the behavior of "2-Bromo-3-(4-methylphenyl)propanenitrile" in different environments and can affect its solubility, stability, and reactivity.

科学研究应用

结构分析和化学性质

- 化合物2-溴-3-(4-甲基苯基)丙腈在结构上与偶氮苯衍生物相关。研究已经突出了这类衍生物的特征性特征,包括偶氮苯骨架中环之间的扭转角度,这对于理解它们的化学行为和潜在应用是相关的(Główka & Olubek, 1994)。

抗菌活性

- 研究已经探索了与2-溴-3-(4-甲基苯基)丙腈在结构上相关的化合物的合成及其抗菌活性。这些化合物已经显示出对各种微生物,包括革兰氏阳性和阴性细菌以及真菌的强效活性(Desai, Pandya, & Vaja, 2017)。

合成应用

- 2-溴-3-(4-甲基苯基)丙腈及其类似物已被用于合成各种化学化合物。例如,从相关的丙腈开始,已经描述了专属于芭蕉科的植物抗生素的合成(Cano et al., 2013)。

晶体结构分析

- 类似于2-溴-3-(4-甲基苯基)丙腈的化合物的晶体结构已被广泛研究。这些研究提供了关于分子几何形状,键合特性和形成稳定晶体结构的潜力的见解,这对于各种科学应用至关重要(Sharma et al., 2014)。

在合成抗菌剂中的应用

- 取代苯基氮杂环丙烷的合成,可能与2-溴-3-(4-甲基苯基)丙腈相关,已显示出在开发新的抗菌剂方面具有潜力。这些研究对制药研究和开发具有重要意义(Doraswamy & Ramana, 2013)。

溶剂研究中的声学性质

- 研究还关注了相关化合物在各种溶剂中的声学性质。这类研究对于理解溶质-溶剂相互作用是重要的,并可能在材料科学和工程中产生影响(Ikhe & Narwade, 2005)。

属性

IUPAC Name |

2-bromo-3-(4-methylphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIBRNSEZYUOOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406986 |

Source

|

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-methylphenyl)propanenitrile | |

CAS RN |

62448-29-7 |

Source

|

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)